molecular formula C13H11BrN2O B3208581 2-Phenyl-1H-benzimidazol-5-ol hydrobromide CAS No. 1051369-19-7

2-Phenyl-1H-benzimidazol-5-ol hydrobromide

Cat. No.: B3208581
CAS No.: 1051369-19-7
M. Wt: 291.14 g/mol
InChI Key: SECBTFRMQPPZNC-UHFFFAOYSA-N
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Description

2-Phenyl-1H-benzimidazol-5-ol hydrobromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The compound is known for its potential therapeutic properties and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-benzimidazol-5-ol hydrobromide typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-phenyl-1,3-diketone under acidic conditions to form the benzimidazole ring. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-benzimidazol-5-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Phenyl-1H-benzimidazol-5-ol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-benzimidazol-5-ol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-benzimidazol-5-ol hydrobromide
  • 5-Nitro-2-phenyl-1H-benzimidazole
  • 2-Phenyl-1H-benzimidazole

Uniqueness

2-Phenyl-1H-benzimidazol-5-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O.BrH/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8,16H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECBTFRMQPPZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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